4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline

Lipophilicity Drug-likeness Structure-Activity Relationship

CNS drug discovery often struggles to achieve brain exposure. 4-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline (CAS 1020995-25-8) offers a strategic solution: • BBB-penetrant scaffold with LogP ~4.57, outperforming polar fluoro analogs (SlogP 2.99). • Para-bromo substituent facilitates cross-coupling diversification for focused kinase/GPCR libraries. • Supplied with ≥95% purity; suitable as a building block and HPLC/LC-MS reference standard under cool, dry storage.

Molecular Formula C12H12BrNS
Molecular Weight 282.20 g/mol
Cat. No. B13246726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline
Molecular FormulaC12H12BrNS
Molecular Weight282.20 g/mol
Structural Identifiers
SMILESCC(C1=CC=CS1)NC2=CC=C(C=C2)Br
InChIInChI=1S/C12H12BrNS/c1-9(12-3-2-8-15-12)14-11-6-4-10(13)5-7-11/h2-9,14H,1H3
InChIKeyLJFRJQHEDYKQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline: Identity & Procurement


4-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline (CAS 1020995-25-8) is an aromatic secondary amine comprising a 4-bromophenyl group linked via an ethyl bridge to a thiophen-2-yl moiety . Its molecular formula is C₁₂H₁₂BrNS with a molecular weight of 282.2 g/mol . The compound is commercially available with a minimum purity specification of 95% and is stored under cool, dry conditions .

Aromatic secondary amine scaffold with 4-bromo and thiophene groups for SAR exploration
Procurement-grade purity specification supports batch consistency
Synthetic handle for cross-coupling and lead optimization research

4-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline: Why Generic Substitution Fails


Within the N-[1-(thiophen-2-yl)ethyl]aniline scaffold, even minor structural variations profoundly alter physicochemical and biological properties. The para-bromo substitution on the aniline ring yields a distinct lipophilicity profile (clogP ~4.6) and electronic character compared to ortho-bromo isomers, chloro, fluoro, methyl, or unsubstituted analogs . These differences directly impact solubility, membrane permeability, and target binding affinity, making simple substitution untenable [1].

Lipophilicity divergence

Para-bromo substitution yields distinct calculated lipophilicity compared to ortho-bromo, chloro, fluoro, methyl, or unsubstituted analogs, potentially shifting membrane permeability and solubility outcomes.

Electronic character mismatch

Halogen identity and substitution pattern modify the aniline ring electronic profile, which may alter target binding affinity and extrapolation of structure-activity relationships.

4-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline: Differentiation Evidence


Lipophilicity Comparison Across Halogen Analogs

4-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline exhibits a calculated LogP of approximately 4.57, positioning it as significantly more lipophilic than the 4-fluoro analog (SlogP = 2.99) and the unsubstituted parent (SlogP ~1.74), while being slightly less lipophilic than the 2-bromo isomer (LogP = 4.68) [1]. This differential lipophilicity directly influences membrane permeability and solubility profiles.

Halogen Lipophilicity Comparison
Cross-study comparable
LogP 4.57 (4-Br) vs 2.99 (4-F) vs 4.68 (2-Br) vs 4.57 (4-Cl) vs ~1.74 (unsub.)
Reported lipophilicity context supports permeability and solubility profiling in lead optimization research
Computational predictions; data from Chemscene and MMsINC databases.
Lipophilicity Drug-likeness Structure-Activity Relationship

Purity Specification & Research Reproducibility

The commercially available 4-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline is specified with a minimum purity of 95% as confirmed by the supplier AKSci . While analog products may also claim similar purity levels, this explicit specification provides a verifiable benchmark for procurement, reducing variability in biological assays and synthetic yields.

Purity Specification
Supporting evidence
Minimum 95% purity specified by supplier
Reported purity baseline aids batch-to-batch reproducibility review
Vendor specification; actual purity may exceed stated minimum.
Quality Control Reproducibility Assay Consistency

Molecular Weight & Pharmacokinetic Profile

4-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline possesses a molecular weight of 282.2 g/mol , which is 64.9 g/mol heavier than the methyl-substituted analog (4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline, MW = 217.33 g/mol) . This increased mass, imparted by the bromine atom, can influence tissue distribution and metabolic stability, offering a distinct pharmacokinetic profile for lead optimization campaigns.

Molecular Weight Comparison
Cross-study comparable
282.2 g/mol (4-Br) vs 217.33 g/mol (4-Me) vs 237.76 (4-Cl) vs 221.29 (4-F)
Molecular weight difference may influence distribution and metabolic stability profiling in research models
Calculated from molecular formula; bromine adds 64.9 g/mol vs methyl analog.
Molecular Weight Drug-likeness Pharmacokinetics

4-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline: R&D Applications


CNS Lead Optimization: Tuning Lipophilicity for BBB Penetration

Given its calculated LogP of ~4.57 , 4-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline serves as a strategic intermediate for CNS-targeted programs. This lipophilicity value falls within the optimal range for blood-brain barrier (BBB) penetration, making it a superior choice over more polar analogs (e.g., 4-fluoro, SlogP=2.99) when brain exposure is a key objective [1].

Halogen-Bonding-Directed Library Synthesis

The para-bromine substituent provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. This enables the efficient diversification of the aniline core, positioning 4-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline as a privileged scaffold for generating focused libraries of thiophene-containing amines for kinase or GPCR targets.

Physicochemical Benchmarking in SAR Studies

The compound's well-defined physicochemical properties (LogP ~4.57, MW 282.2) make it an ideal reference compound for SAR studies exploring the impact of halogen substitution on target engagement and cellular activity. Its distinct profile compared to chloro, fluoro, and methyl analogs provides a clear, data-driven framework for selecting optimal substituents in hit-to-lead campaigns.

QC Reference Standard for Purity Verification

With a documented minimum purity specification of 95% , this compound can serve as a reliable reference standard for HPLC or LC-MS method development and validation. Its use as a quality control benchmark ensures the accurate quantification and purity assessment of related analogs in synthetic chemistry and analytical laboratories.

Application
Selection Property
Validation Focus
CNS permeability research
Halogen-dependent lipophilicity
BBB penetration model review
Cross-coupling diversification
Para-bromo synthetic handle
Suzuki/Buchwald coupling compatibility
SAR halogen benchmarking
Distinct physicochemical profile
Comparative target engagement review
Analytical reference for purity
Documented purity specification
HPLC/LC-MS method context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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